5-Octyl D-Glutamate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Octyl-D-glutamat beinhaltet typischerweise die Veresterung von D-Glutaminsäure mit Octanol. Die Reaktion wird durch eine Säure wie Schwefelsäure oder Salzsäure unter Rückflussbedingungen katalysiert. Das Reaktionsgemisch wird dann durch Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Octyl-D-glutamat folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktion wird in großen Reaktoren durchgeführt. Das Produkt wird dann mit Hilfe von industriellen Chromatographie- oder Destillationstechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Octyl-D-glutamat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation und Reduktion:

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser oder wässrige Lösungen, die Esterasen enthalten.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden

Hydrolyse: Freies D-Glutamat und Octanol.

Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Derivate von 5-Octyl-D-glutamat.

Substitution: Substituierte Derivate von 5-Octyl-D-glutamat.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism

5-Octyl D-Glutamate, with the molecular formula and a molecular weight of 259.34 g/mol, is known for its ability to act as a stable cell-permeable molecule . Upon digestion by cytoplasmic esterase enzymes, it generates free D-glutamate, which is crucial for metabolic processes, including the production of metabolic precursors such as α-ketoglutarate .

Biological and Pharmacological Applications

-

Neurotransmission Studies :

- D-glutamate plays a role in neurotransmission and is involved in synaptic plasticity. Research indicates that this compound can be used to study the modulation of glutamatergic signaling pathways, which are essential for learning and memory processes.

- Metabolic Research :

- Potential Therapeutic Uses :

Table 1: Summary of Key Studies Involving this compound

Safety Assessments

Safety evaluations are crucial for any compound intended for research or therapeutic use. In recent assessments, this compound has been tested for mutagenicity and toxicity:

- Genotoxicity Studies : In vitro assays have shown that the compound does not induce significant chromosomal aberrations or mutations in tested cell lines .

- Toxicological Evaluations : Oral toxicity studies indicate that this compound has a high safety profile with no adverse effects observed at tested doses .

Wirkmechanismus

The primary mechanism of action of 5-Octyl D-glutamate involves the hydrolysis of the ester bond by cytoplasmic esterases, releasing free D-glutamate. D-glutamate then participates in various metabolic pathways, including protein synthesis and neurotransmitter regulation . The molecular targets and pathways involved include glutamate receptors and transporters, which play crucial roles in cellular signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Octyl-L-glutamat: Ähnlich in der Struktur, aber enthält das L-Isomer der Glutaminsäure.

5-Octyl-α-Ketoglutarat: Ein weiteres Derivat der Glutaminsäure mit einer Ketongruppe.

Polyglutamylierte Verbindungen: Verbindungen mit mehreren Glutamatresten, die daran gebunden sind, die häufig in Proteinen wie Tubulin vorkommen.

Einzigartigkeit

5-Octyl-D-glutamat ist aufgrund seiner Stabilität und Zellpermeabilität einzigartig, was seine Verwendung in verschiedenen Forschungsanwendungen ermöglicht. Seine Fähigkeit, durch Hydrolyse freies D-Glutamat zu erzeugen, macht es zu einem wertvollen Werkzeug für die Untersuchung des Aminosäurestoffwechsels und der Enzymaktivität .

Biologische Aktivität

5-Octyl D-Glutamate, a derivative of glutamate, has garnered attention for its potential biological activities, particularly in neuropharmacology and cellular signaling. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

This compound (CAS 149332-65-0) is a long-chain fatty acid derivative of glutamate, which is known to play a critical role in neurotransmission. The compound is characterized by its ability to influence the levels of cytoplasmic D-glutamate, thus impacting various cellular functions.

Mechanism of Action:

- Receptor Activation: this compound acts as an agonist at metabotropic glutamate receptors (mGluRs), particularly mGluR5, which are involved in synaptic plasticity and neurotransmitter release. Activation of these receptors can lead to intracellular signaling cascades that modulate neuronal excitability and synaptic transmission .

- Influence on Neurotransmitter Levels: By increasing cytoplasmic D-glutamate levels, the compound may enhance synaptic transmission and neuroprotective effects in various neurological contexts .

Pharmacological Properties

The pharmacological profile of this compound includes several notable effects:

- Neuroprotective Effects: Studies suggest that compounds similar to this compound can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions like ischemic stroke where glutamate toxicity can exacerbate neuronal damage .

- Potential Therapeutic Applications: Due to its receptor activity, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating glutamatergic signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Neuroprotective Studies:

- Genotoxicity Assessment:

- Pharmacological Testing:

Table 1: Summary of Biological Activities of this compound

Eigenschaften

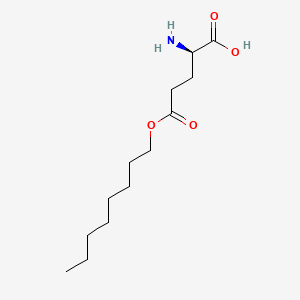

IUPAC Name |

(2R)-2-amino-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDDOKSXLQWTOD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.